N-(2-methyl-5-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Beschreibung
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 325697-69-6) is a heterocyclic compound featuring a benzothiazinone core fused with an acetamide group substituted at the 2-methyl-5-nitrophenyl position. The nitro group at the 5-position of the phenyl ring and the methyl group at the 2-position likely influence its electronic properties and pharmacokinetic behavior .
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-6-7-11(20(23)24)8-13(10)18-16(21)9-15-17(22)19-12-4-2-3-5-14(12)25-15/h2-8,15H,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBHLRAUZCZOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-methyl-5-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. With a molecular formula of C17H15N3O4S and a molecular weight of 357.4 g/mol, this compound belongs to a class of benzothiazine derivatives that have been studied for their pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds in the benzothiazine class. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 0.21 µM, indicating strong antimicrobial efficacy .
The mechanism of action for these compounds often involves interaction with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that these compounds can form significant interactions within the active sites of these enzymes, which are crucial for bacterial replication and cell wall synthesis . Specifically, hydrogen bonding and pi-stacking interactions with key amino acids in the binding site have been observed.
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assessments using the MTT assay on various cell lines (e.g., HaCat and Balb/c 3T3 cells) have revealed promising results for certain benzothiazine derivatives. These studies suggest that while some compounds exhibit significant antimicrobial properties, they may also possess acceptable levels of cytotoxicity .
Summary of Biological Activity Findings
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various thiazolopyridine derivatives, compound 3g , structurally similar to this compound, was found to exhibit remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of specific structural features in enhancing biological activity .
Case Study 2: Structure Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications on the benzothiazine core significantly influence biological activity. For instance, varying the substituents on the phenyl ring has been correlated with changes in MIC values against specific bacterial strains. This underscores the potential for designing more effective derivatives through targeted modifications .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
YHV98-4 (N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide)
- Structural Differences : The phenyl substituent in YHV98-4 is 4-chlorophenyl, compared to 2-methyl-5-nitrophenyl in the target compound. This substitution replaces the electron-withdrawing nitro group with a chlorine atom, altering lipophilicity and steric effects.
- Its activity is attributed to the chloro substituent enhancing membrane permeability, whereas the nitro group in the target compound may favor redox-mediated interactions .
N-(Alkylaryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Derivatives
- Structural Differences : These derivatives feature alkylaryl groups (e.g., benzyl, phenethyl) instead of the nitro-substituted phenyl ring.
- Functional Insights : Studies from 2006 and 2015 demonstrated antifungal activity against Candida albicans and Aspergillus niger. The α-substituted propionamide variant showed a minimum inhibitory concentration (MIC) of 8–16 µg/mL, outperforming the parent acetamide (MIC: 32–64 µg/mL). The nitro group in the target compound may enhance oxidative stress in microbial cells, but direct antifungal data for it are lacking .
Compound 5j (N-[2-(2-Hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide)
- Structural Differences: Incorporates a thiazolidinone ring and coumarin moiety, adding complexity and hydrogen-bonding capacity.
- Functional Insights: Exhibited dual carbonyl (1,689 cm⁻¹) and amide (1,618 cm⁻¹) IR absorption, with a melting point of 240–242°C. The extended π-conjugation in 5j enhances UV absorption, unlike the simpler benzothiazinone core of the target compound .
ROR-γ Modulators (e.g., N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide)
- Structural Differences: Benzoxazinone replaces benzothiazinone (oxygen vs. sulfur), altering electron density and hydrogen-bonding patterns.
- Functional Insights: These derivatives modulate ROR-γ for autoimmune disease treatment. The sulfur atom in the target compound may confer higher metabolic stability compared to benzoxazinone derivatives .
Comparative Data Table
Key Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance redox activity, while halogen atoms (e.g., Cl) improve lipophilicity.
- Core Modifications: Replacing sulfur with oxygen (benzoxazinone) shifts pharmacological targets but reduces metabolic stability.
- Biological Performance : Antifungal activity correlates with α-substitution (propionamide > acetamide), suggesting steric optimization is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
